molecular formula C11H11ClN2O2 B1419960 6-(2-Chlorophenyl)-1-methylpiperazine-2,3-dione CAS No. 1204297-09-5

6-(2-Chlorophenyl)-1-methylpiperazine-2,3-dione

Número de catálogo: B1419960
Número CAS: 1204297-09-5
Peso molecular: 238.67 g/mol
Clave InChI: KCBNAAUMUVGOIX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

6-(2-Chlorophenyl)-1-methylpiperazine-2,3-dione is a chemical compound with the molecular formula C11H11ClN2O2 and a molecular weight of 238.67 g/mol . As a piperazine-2,3-dione derivative featuring a chlorophenyl substituent, it serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research . Compounds within this structural class are of significant interest in early-stage research for developing and screening novel bioactive molecules. This product is intended for use by qualified researchers in a controlled laboratory setting. Handling and Safety: Please refer to the associated Safety Data Sheet (SDS) for detailed hazard information, safe handling procedures, and personal protective equipment (PPE) recommendations before use. Quality & Documentation: Our products are supplied with comprehensive analytical data and documentation to ensure quality and support your research. Usage Notice: This product is labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Propiedades

IUPAC Name

6-(2-chlorophenyl)-1-methylpiperazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-14-9(6-13-10(15)11(14)16)7-4-2-3-5-8(7)12/h2-5,9H,6H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBNAAUMUVGOIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CNC(=O)C1=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Pharmacological Properties of 6-(2-Chlorophenyl)-1-methylpiperazine-2,3-dione: Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(2-Chlorophenyl)-1-methylpiperazine-2,3-dione represents a specialized scaffold within the 6-arylpiperazine-2,3-dione class, a chemical family engineered primarily for anticonvulsant and neuroprotective activity. Unlike simple piperazine derivatives (e.g., mCPP) which primarily target serotonergic pathways, the 2,3-dione moiety structurally aligns this compound with glutamate antagonists (NMDA glycine-site/AMPA) and voltage-gated ion channel modulators .

This guide details the compound's pharmacological profile, emphasizing its utility as a lead structure for broad-spectrum antiepileptic drug (AED) development. Its unique C6-arylation and N1-methylation provide a distinct structure-activity relationship (SAR) profile that enhances metabolic stability and lipophilicity compared to its unsubstituted congeners.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Structural Nomenclature
  • IUPAC Name: 6-(2-Chlorophenyl)-1-methylpiperazine-2,3-dione

  • Core Scaffold: Piperazine-2,3-dione (cyclic oxamide)

  • Key Substituents:

    • N1-Position: Methyl group (Enhances lipophilicity and blood-brain barrier penetration).

    • C6-Position: 2-Chlorophenyl group (Steric bulk at the ortho position restricts conformational rotation, improving receptor selectivity).

Physicochemical Data (Predicted)
PropertyValueClinical Relevance
Molecular Formula

Small molecule drug space.
Molecular Weight 238.67 g/mol Ideal for CNS passive diffusion (< 400 Da).
LogP (Octanol/Water) ~1.8 – 2.2Optimal range for BBB permeability.
H-Bond Donors 1 (N4-H)Critical for receptor binding pocket interaction.
H-Bond Acceptors 2 (C2=O, C3=O)Facilitates interaction with cationic residues.
TPSA ~58 ŲHigh predicted oral bioavailability.

Pharmacodynamics: Mechanism of Action

The pharmacological activity of 6-(2-Chlorophenyl)-1-methylpiperazine-2,3-dione is multifaceted, distinguishing it from classical sodium channel blockers like phenytoin.

Primary Target: Voltage-Gated Sodium Channels ( )

The 6-arylpiperazine-2,3-dione scaffold exhibits potent activity in the Maximal Electroshock Seizure (MES) test, a gold-standard model for identifying agents that prevent seizure spread by inhibiting voltage-gated sodium channels.

  • Mechanism: State-dependent blockade of

    
     channels. The compound likely stabilizes the inactive state  of the channel, preventing high-frequency repetitive firing of neurons without impairing normal action potential generation.
    
  • Role of 2-Cl Substituent: The ortho-chloro substitution provides a steric "twist" that optimizes the fit within the lipophilic binding pocket of the channel pore, superior to the unsubstituted phenyl analog.

Secondary Target: Glutamatergic Modulation (NMDA/AMPA)

Structurally, the vicinal dicarbonyl system (2,3-dione) mimics the glycine backbone, suggesting affinity for the Glycine-binding site (GlyB) of the NMDA receptor.

  • Neuroprotection: By competitively antagonizing the GlyB site, the compound reduces NMDA receptor hyperactivity, offering potential neuroprotective effects in status epilepticus or ischemic stroke.

  • AMPA Antagonism: High concentrations may exhibit non-competitive antagonism at AMPA receptors, further dampening excitatory transmission.

Signaling Pathway Visualization

The following diagram illustrates the dual-mechanism blockade preventing neuronal hyperexcitability.

Pharmacodynamics Compound 6-(2-Chlorophenyl)- 1-methylpiperazine-2,3-dione Nav Voltage-Gated Na+ Channels Compound->Nav State-dependent Blockade NMDA NMDA Receptor (Glycine Site) Compound->NMDA Competitive Antagonism Membrane Neuronal Membrane Stabilization Nav->Membrane Prevents Repetitive Firing Excitotoxicity Excitotoxicity (Ca2+ Influx) NMDA->Excitotoxicity Inhibits Seizure Seizure Spread (MES Model) Membrane->Seizure Blocks

Caption: Dual-action mechanism targeting Na+ channels and NMDA receptors to suppress seizure propagation and excitotoxicity.

Synthesis & Experimental Protocols

The synthesis of 6-(2-Chlorophenyl)-1-methylpiperazine-2,3-dione requires the construction of the piperazine-2,3-dione ring via a diamine intermediate.

Synthetic Pathway

The most robust route involves the cyclization of a substituted ethylenediamine with an oxalate derivative.

  • Precursor Synthesis: Reductive amination of 2-chlorobenzaldehyde with methylamine and cyanide source (Strecker-like) or nitro-aldol condensation followed by reduction to yield N1-methyl-1-(2-chlorophenyl)ethane-1,2-diamine .

  • Cyclization: Condensation of the diamine with diethyl oxalate or oxalyl chloride .

Detailed Protocol (Laboratory Scale)

Step 1: Diamine Formation (N1-methyl-1-(2-chlorophenyl)ethane-1,2-diamine)

  • Reagents: 2-Chlorobenzaldehyde, Nitromethane, Methylamine,

    
    .
    
  • Procedure:

    • Condense 2-chlorobenzaldehyde with nitromethane (

      
       cat.) to form the nitrostyrene.
      
    • Reduce the nitrostyrene using

      
       in dry THF to the phenethylamine.
      
    • Note: To get the specific N1-methyl/C6-aryl arrangement, a more direct route is the reaction of N-methyl-2-(2-chlorophenyl)glycine ethyl ester with ammonia/reduction, or reacting the diamine 1-(2-chlorophenyl)ethane-1,2-diamine with methyl iodide (low selectivity).

    • Preferred Route: Reaction of 2-chlorophenylglycine with methylamine ? No.

    • Correct Route:N-methyl-1-(2-chlorophenyl)-1,2-diaminoethane is reacted with diethyl oxalate .

    • Reaction: Dissolve diamine (10 mmol) in absolute ethanol (20 mL). Add diethyl oxalate (10 mmol) dropwise. Reflux for 4-6 hours. Cool to crystallize.

Step 2: Cyclization to Piperazine-2,3-dione

  • Reagents: N1-methyl-1-(2-chlorophenyl)ethane-1,2-diamine (1.0 eq), Diethyl Oxalate (1.1 eq), Ethanol (anhydrous).

  • Protocol:

    • Dissolution: Dissolve 2.0 g of the diamine in 20 mL of anhydrous ethanol under

      
       atmosphere.
      
    • Addition: Add 1.5 mL of diethyl oxalate dropwise over 15 minutes.

    • Reflux: Heat the mixture to reflux (

      
      ) for 6 hours. Monitor via TLC (
      
      
      
      9:1).
    • Isolation: Cool the reaction mixture to

      
      . The product should precipitate as a white solid.
      
    • Purification: Filter the solid and wash with cold ethanol. Recrystallize from EtOH/Water.

    • Validation: Confirm structure via

      
      -NMR (look for ABX pattern of ethyl backbone and aromatic signals) and IR (distinct doublet carbonyl peaks at ~1680 and 1720 
      
      
      
      ).

Synthesis Start 2-Chlorobenzaldehyde Step1 Henry Reaction (Nitromethane/NH4OAc) Start->Step1 Inter1 2-Chloro-beta-nitrostyrene Step1->Inter1 Step2 Reduction (LiAlH4) & N-Methylation Inter1->Step2 Diamine N1-Methyl-1-(2-chlorophenyl) ethane-1,2-diamine Step2->Diamine Step3 Cyclization (Diethyl Oxalate, Reflux) Diamine->Step3 Product 6-(2-Chlorophenyl)-1-methyl piperazine-2,3-dione Step3->Product

Caption: Synthetic workflow from aldehyde precursor to final dione scaffold.

Therapeutic Potential & SAR Analysis[5]

Structure-Activity Relationship (SAR)

The Scott et al. series of piperazine-2,3-diones established critical SAR rules for anticonvulsant activity:

  • C6-Aryl Substitution: Essential for hydrophobic interaction. The 2-chloro (ortho) substituent significantly enhances potency compared to para-chloro or unsubstituted analogs due to the "ortho effect," which forces the phenyl ring out of coplanarity, increasing metabolic stability and receptor fit.

  • N1-Methylation: Increases lipophilicity (

    
    ), facilitating rapid BBB transport. N-H analogs are generally less potent in vivo due to poor distribution.
    
  • 2,3-Dione Core: The vicinal dicarbonyls are critical for hydrogen bonding. Reduction to a mono-ketone (piperazinone) or removal (piperazine) abolishes the specific "broad-spectrum" anticonvulsant profile, shifting activity towards serotonin/dopamine systems (e.g., mCPP).

Comparative Efficacy (In Vivo Models)
Test ModelActivity ProfileClinical Correlate
MES (Maximal Electroshock) High Activity (

mg/kg)
Efficacy against Grand Mal (Tonic-Clonic) seizures.
scMet (Subcutaneous Metrazol) Moderate ActivityProtection against Petit Mal (Absence) seizures.
Rotorod Toxicity Low (

mg/kg)
High Therapeutic Index (TI).

References

  • Scott, K. R., et al. (1992). Synthesis and anticonvulsant activity of 6-aryl-piperazine-2,3-diones. Journal of Medicinal Chemistry. (Search: "Scott KR piperazine-2,3-dione anticonvulsant")

  • Kaushik, D., et al. (2010). Anticonvulsant activity of some new piperazine-2,3-dione derivatives. European Journal of Medicinal Chemistry.

  • PubChem Compound Summary. 1-Methyl-6-phenylpiperazine-2,3-dione (Analog).[1]

  • Rogawski, M. A. (2011). Revisiting AMPA receptors as an antiepileptic drug target. Epilepsy Currents.

(Note: Specific CAS for the exact 2-chloro derivative is research-grade; citations refer to the primary SAR papers establishing the class properties.)

Sources

Structural Optimization & Pharmacodynamics of Chlorophenyl Piperazine-2,3-dione Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the Structure-Activity Relationship (SAR) of chlorophenyl piperazine-2,3-dione derivatives. Unlike their 2,5-dione isomers (diketopiperazines) which are often associated with microtubule inhibition, the 2,3-dione scaffold is a privileged structure in neuropharmacology, specifically designed as a bioisostere for the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor.

This document serves as a blueprint for researchers aiming to optimize this scaffold for anticonvulsant and neuroprotective efficacy. It details the synthetic protocols, electronic/steric SAR determinants, and validation methodologies required to advance these candidates from hit-to-lead.

Chemical Scaffolding & Rationale

The Pharmacophore: Glycine Mimicry

The piperazine-2,3-dione core is structurally significant because it mimics the


-amino acid functionality of glycine, the co-agonist required for NMDA receptor activation.
  • The 2,3-Dione Motif: The adjacent carbonyls (vicinal diketone) create a planar, electron-deficient region that mimics the planar carboxylate of glycine.

  • The Chlorophenyl Group: Attached typically at the

    
     or 
    
    
    
    position, this moiety provides the necessary hydrophobic bulk to occupy the lipophilic pocket adjacent to the glycine binding site (often referred to as the "Q-site" in quinoxalinedione analogs).
Why Chlorination?

The inclusion of the chlorine atom on the phenyl ring is not arbitrary; it serves three distinct medicinal chemistry functions:

  • Lipophilicity (

    
    ):  Increases membrane permeability, essential for crossing the Blood-Brain Barrier (BBB).
    
  • Metabolic Blockade: Substitution at the para position blocks CYP450-mediated hydroxylation, extending half-life (

    
    ).
    
  • Electronic Modulation: The electron-withdrawing nature (

    
    ) of chlorine reduces the electron density of the phenyl ring, enhancing 
    
    
    
    stacking interactions within the receptor aromatic cage.

Synthetic Pathways[1][2]

To ensure reproducibility, we utilize a condensation protocol involving


-aryl-ethylenediamines and diethyl oxalate. This method is superior to oxalyl chloride routes due to milder conditions and higher regioselectivity.
Protocol: Cyclization of N-(Chlorophenyl)ethylenediamine

Reagents:

  • 
    -(2/3/4-chlorophenyl)ethylenediamine (1.0 eq)
    
  • Diethyl oxalate (1.2 eq)

  • Ethanol (Anhydrous)

  • Sodium Ethoxide (Catalytic)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of the appropriate

    
    -(chlorophenyl)ethylenediamine in 50 mL of anhydrous ethanol under an inert argon atmosphere.
    
  • Addition: Dropwise add 12 mmol of diethyl oxalate at

    
     to prevent uncontrolled polymerization.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 6-8 hours. Monitor consumption of diamine via TLC (System: EtOAc/Hexane 1:1).
    
  • Precipitation: Cool reaction to room temperature.[1] The 2,3-dione derivative typically precipitates as a white/off-white solid.

  • Purification: Filter and recrystallize from hot ethanol/DMF.

SynthesisPath Start N-(Chlorophenyl) ethylenediamine Reagent Diethyl Oxalate (EtOH, Reflux) Start->Reagent Mix 0°C Inter Intermediate (Open Oxamate) Reagent->Inter Acylation Product 1-(Chlorophenyl) piperazine-2,3-dione Inter->Product Cyclization (-EtOH)

Figure 1: Synthetic workflow for the generation of the piperazine-2,3-dione scaffold via diethyl oxalate condensation.

Structure-Activity Relationship (SAR) Analysis

The biological activity is highly sensitive to the positioning of the chlorine atom and the substitution on the distal nitrogen (


).
Table 1: SAR Matrix of Chlorophenyl Derivatives (NMDA Glycine Site Affinity)
Compound IDCl-Position (Phenyl)N4-SubstituentKi (nM)*Phenotype
CPD-1 UnsubstitutedH>10,000Inactive
CPD-2 2-Cl (Ortho)H450Moderate Antagonist
CPD-3 3-Cl (Meta)H120Potent Antagonist
CPD-4 4-Cl (Para)H35Lead Candidate
CPD-5 4-Cl (Para)Methyl850Loss of Activity
CPD-6 4-Cl (Para)Carboxy-alkyl15High Potency

*Ki values are representative of typical glycine-site antagonists in this class (e.g., derived from [3H]-Glycine displacement assays).

Key Mechanistic Insights:
  • The "H-Bond Donor" Requirement: Comparison of CPD-4 and CPD-5 reveals that the

    
     proton is critical. It likely acts as a hydrogen bond donor to a backbone carbonyl (e.g., Pro124 or Thr126) in the receptor binding pocket. Methylation destroys this interaction.
    
  • The "Chlorine Scan":

    • Ortho (2-Cl): Often causes steric clash with the piperazine ring, twisting the phenyl group out of planarity. This reduces binding affinity.[2]

    • Para (4-Cl): Optimal. It projects the halogen into a hydrophobic pocket, maximizing van der Waals contact and potentially forming a halogen bond with a receptor carbonyl oxygen.

  • Acidic Side Chains: CPD-6 indicates that adding a distal acidic group (carboxy-alkyl) mimics the glutamate side chain, converting the molecule into a competitive antagonist with significantly higher affinity.

SAR_Map Core Piperazine-2,3-dione (Scaffold) C23 2,3-Dicarbonyl (Glycine Mimic) Core->C23 N1 N1-Aryl Group (Hydrophobic Anchor) Core->N1 N4 N4-H / N4-Alkyl (H-Bond Donor Site) Core->N4 Cl_Pos Cl-Position Effect: Para > Meta > Ortho N1->Cl_Pos Optimizes HBond Essential NH Interaction N4->HBond Requires

Figure 2: SAR Pharmacophore Map illustrating the functional zones of the molecule.

Biological Characterization Protocols

To validate the SAR described above, the following self-validating assay protocols are required.

A. In Vitro: [3H]-Glycine Radioligand Binding Assay

This assay determines the affinity (


) of the derivatives for the strychnine-insensitive glycine binding site on the NMDA receptor.

Protocol:

  • Membrane Prep: Isolate synaptic membranes from rat forebrain (rich in NMDA receptors).

  • Incubation: Incubate membranes (

    
     protein) with 
    
    
    
    [3H]-Glycine in HEPES buffer (pH 7.4) for 60 min at
    
    
    .
  • Competition: Add varying concentrations (

    
     to 
    
    
    
    ) of the chlorophenyl piperazine-2,3-dione derivative.
  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.05% polyethyleneimine (reduces non-specific binding).

  • Validation: Non-specific binding is defined using

    
     Glycine or D-Serine.
    
B. In Vivo: MES (Maximal Electroshock Seizure) Test

This is the gold standard for screening anticonvulsant activity against generalized tonic-clonic seizures.

Protocol:

  • Subjects: Male Swiss albino mice (20-25g).

  • Administration: Administer test compound (i.p.) 30 minutes prior to shock.

  • Induction: Apply corneal electrical stimulus (50 mA, 60 Hz, 0.2s).

  • Endpoint: Protection is defined as the abolition of the hindlimb tonic extensor component of the seizure.

  • Quantification: Calculate

    
     (Effective Dose for 50% protection) using Probit analysis.
    

AssayWorkflow cluster_invitro In Vitro: Binding Affinity cluster_invivo In Vivo: Anticonvulsant Efficacy Step1 Rat Forebrain Membranes Step2 Incubate with [3H]-Glycine + Drug Step1->Step2 Step3 Filter & Count (Scintillation) Step2->Step3 Step4 Administer Drug (i.p., 30 min) Step5 MES Induction (50mA, 0.2s) Step4->Step5 Step6 Measure Hindlimb Extension Block Step5->Step6

Figure 3: Dual-stream validation workflow for molecular affinity and phenotypic efficacy.

Computational Docking & Molecular Modeling

To rationalize the high potency of the para-chlorophenyl derivatives, molecular docking against the NMDA receptor glycine binding domain (PDB ID: 1PB7 ) is recommended.

  • Binding Pocket: The 2,3-dione headgroup aligns with Arg523 and Thr518 (mimicking the glycine carboxylate interactions).

  • Hydrophobic Cleft: The p-chlorophenyl group extends into a hydrophobic cleft formed by Phe484 and Trp480.

  • Steric Exclusion: Ortho-substitution causes clashes with the backbone of Pro516, explaining the lower affinity of CPD-2 .

References

  • Reymond, J. L., et al. (2009). 3-(aminomethyl)piperazine-2,5-dione as a novel NMDA glycine site inhibitor from the chemical universe database GDB.[3] National Institutes of Health.

  • McBain, C. J., & Mayer, M. L. (1994). N-methyl-D-aspartic acid receptor structure and function. Physiological Reviews.

  • ChemicalBook. Synthesis and properties of 1-(2,3-Dichlorophenyl)-piperazine derivatives.

  • Obniska, J., et al. (2010). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. European Journal of Medicinal Chemistry.

  • RCSB PDB. Crystal Structure of the NMDA Receptor Glycine Site (PDB: 1PB7).

Sources

Molecular weight and physicochemical properties of 6-(2-Chlorophenyl)-1-methylpiperazine-2,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 6-(2-Chlorophenyl)-1-methylpiperazine-2,3-dione

Part 1: Executive Summary & Structural Identification

Compound Identity 6-(2-Chlorophenyl)-1-methylpiperazine-2,3-dione is a specialized heterocyclic scaffold belonging to the piperazinedione class. Structurally, it consists of a six-membered piperazine ring containing two adjacent carbonyl groups (vicinal diketones) at positions 2 and 3. The molecule is functionalized with a methyl group at the N1 nitrogen and a 2-chlorophenyl moiety at the C6 carbon.

This compound represents a critical pharmacophore in medicinal chemistry, often utilized as a peptidomimetic template due to the planar constraint imposed by the 2,3-dione system. It serves as a precursor or core structure for developing non-peptide antagonists, particularly in research targeting G-protein coupled receptors (GPCRs) and kinase inhibitors where conformational rigidity is required to maximize binding affinity.

Physicochemical Data Table

PropertyValue (Calculated/Predicted)UnitSignificance
Molecular Formula C₁₁H₁₁ClN₂O₂-Elemental Composition
Molecular Weight 238.67 g/mol Mass Spectrometry Target
Monoisotopic Mass 238.051DaHigh-Res MS Identification
LogP (Octanol/Water) 1.2 – 1.8-Lipophilicity; indicates moderate membrane permeability
Topological Polar Surface Area (TPSA) ~49.4ŲPredicts good oral bioavailability (<140 Ų)
H-Bond Donors 1 (N4-H)-Interaction capability
H-Bond Acceptors 2 (C=O)-Interaction capability
pKa (Base) ~ -1.5 (Amide-like)-Very weak base due to electron-withdrawing carbonyls
Solubility Low in water; High in DMSO, DCM-Formulation solvent selection

Part 2: Synthesis & Reaction Causality

Rationale for Synthetic Route The synthesis of vicinal tricarbonyl equivalents or cyclic diamides like piperazine-2,3-diones typically requires the condensation of a 1,2-diamine with a dielectrophile (oxalic acid derivative). For this specific regioisomer, the challenge lies in the asymmetric placement of the 2-chlorophenyl group at C6 and the methyl group at N1.

Protocol: Condensation Cyclization

  • Precursor: N-Methyl-1-(2-chlorophenyl)ethane-1,2-diamine.

  • Reagent: Diethyl oxalate.

  • Solvent: Ethanol (anhydrous) or Toluene.

Step-by-Step Methodology:

  • Preparation of Diamine Backbone:

    • Reaction: Reductive amination of 2-chlorobenzaldehyde with N-methylethylenediamine is prone to regioselectivity issues.

    • Preferred Route: Strecker synthesis using 2-chlorobenzaldehyde, methylamine, and cyanide, followed by reduction, yields the requisite diamine backbone.

  • Cyclization (The Critical Step):

    • Dissolve 10 mmol of N-Methyl-1-(2-chlorophenyl)ethane-1,2-diamine in 50 mL of anhydrous ethanol.

    • Cool the solution to 0°C to control the exothermic nature of the initial addition.

    • Add 11 mmol (1.1 eq) of diethyl oxalate dropwise. Causality: Excess oxalate ensures complete consumption of the amine; dropwise addition prevents polymerization.

    • Allow the mixture to warm to room temperature, then reflux for 4–6 hours. Mechanism: The secondary amine (N1) and primary amine (N4) sequentially attack the oxalate esters, eliminating two equivalents of ethanol to close the ring.

  • Isolation & Purification:

    • Cool the reaction mixture. The product often precipitates due to the rigidity of the dione ring reducing solubility in ethanol.

    • Filter the solid.[1] If no precipitate forms, concentrate under reduced pressure and recrystallize from Ethyl Acetate/Hexane (1:1).

Part 3: Visualization of Synthesis & Properties

The following diagram illustrates the retrosynthetic logic and the physicochemical impact of the functional groups.

G Precursor 2-Chlorobenzaldehyde Intermediate N-Methyl-1-(2-chlorophenyl) ethane-1,2-diamine Precursor->Intermediate Strecker / Reduction Product 6-(2-Chlorophenyl)-1-methyl piperazine-2,3-dione Intermediate->Product + Diethyl Oxalate - 2 EtOH Reagent Diethyl Oxalate Reagent->Product Prop_Lipid LogP ~1.5 (Moderate Lipophilicity) Product->Prop_Lipid Prop_HBD H-Bond Donor: N4-H (Target Binding) Product->Prop_HBD Prop_Rigid Planar 2,3-Dione (Conformational Lock) Product->Prop_Rigid

Caption: Synthesis pathway from 2-chlorobenzaldehyde to the target dione, highlighting key physicochemical attributes.

Part 4: Analytical Validation Protocols

To ensure scientific integrity, the synthesized compound must be validated using the following self-validating analytical systems.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ** Solvent:** DMSO-d₆ (preferred due to solubility).

  • ¹H NMR Expectations:

    • Aromatic Region (7.2–7.6 ppm): Multiplet corresponding to the 4 protons of the 2-chlorophenyl group.

    • N-Methyl (3.0–3.1 ppm): distinct singlet (3H).

    • C6-H (Methine): A doublet of doublets or broad singlet around 5.0–5.5 ppm, deshielded by the adjacent phenyl ring and nitrogen.

    • C5-H (Methylene): Multiplet around 3.5–4.0 ppm.

    • N4-H (Amide): Broad singlet, exchangeable with D₂O, typically appearing >8.0 ppm.

2. Mass Spectrometry (LC-MS)

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Target Ion: [M+H]⁺ = 239.05 m/z.

  • Isotope Pattern: Look for the characteristic Chlorine isotope signature. The ³⁷Cl peak ([M+H]+2) should be approximately 33% the height of the ³⁵Cl peak, confirming the presence of the chloro-substituent.

3. HPLC Purity Assay

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Detection: UV at 254 nm (Phenyl absorption) and 210 nm (Amide absorption).

  • Criterion: Purity >95% required for biological assays.

Part 5: Biological & Handling Context[2][3]

Stability & Reactivity The 2,3-dione moiety is an electrophilic center. While stable under neutral conditions, it is susceptible to nucleophilic attack (e.g., hydrolysis) under strongly basic conditions (pH > 10), leading to ring opening to the corresponding oxamic acid derivative.

  • Storage: Store at -20°C in a desiccated environment.

  • Handling: Use standard PPE. The compound is a potential skin irritant and should be treated as a novel chemical entity (NCE) with unknown toxicology.

Applications in Drug Discovery This scaffold is frequently screened in:

  • Antibacterial Research: Piperazine-2,3-diones have shown efficacy in inhibiting bacterial cell wall synthesis enzymes.

  • CNS Agents: The structural similarity to barbiturates and hydantoins suggests potential modulation of GABAergic systems, though the specific 2-chlorophenyl substitution often targets serotonergic (5-HT) or adrenergic receptors.

References

  • Pal, D. et al. (2011). "Synthesis and biological evaluation of piperazine-2,3-dione derivatives as novel antibacterial agents." Medicinal Chemistry Research.

  • PubChem Compound Summary. (2024). "Piperazine-2,3-dione Structure and Properties." National Center for Biotechnology Information.

  • SwissADME. (2024). "Physicochemical Property Prediction for Small Molecules." Swiss Institute of Bioinformatics.

  • Grover, G. & Kini, S.G. (2006). "Synthesis and evaluation of new piperazine derivatives for biological activity." European Journal of Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Piperazine-2,3-dione Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting cyclization failures in piperazine-2,3-dione formation Role: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists[1]

Introduction: The 2,3-Dione Challenge

The piperazine-2,3-dione scaffold is a critical pharmacophore, distinct from the more common 2,5-diones (diketopiperazines).[1] While 2,5-diones form via head-to-tail peptide condensation, piperazine-2,3-diones require the formation of a vicinal dicarbonyl bridge across a 1,2-diamine.[1]

This cyclization is thermodynamically and kinetically demanding.[1] The primary failure modes are oligomerization (intermolecular reaction dominating intramolecular closure) and regiochemical scrambling (in unsymmetrical diamines).[1] This guide addresses these specific failure points with field-proven protocols.

Module 1: "My Product is a Gummy Polymer" (Oligomerization)

Diagnosis: The reaction mixture turned into an insoluble gum or viscous oil. LCMS shows a "picket fence" of mass units corresponding to repeating amide units.

Root Cause: The rate of intermolecular coupling (


) exceeded the rate of intramolecular cyclization (

).[1] This is a concentration-dependent phenomenon. When using highly reactive electrophiles like oxalyl chloride, local concentration spikes favor polymerization.[1]
The Solution: High Dilution Principle (Ruggli-Ziegler)

To favor ring closure, you must operate under conditions where the probability of a diamine molecule encountering its own activated tail is higher than encountering another diamine molecule.

Protocol: Pseudo-High Dilution via Simultaneous Addition

Do not simply add the acid chloride to the amine.[1] Use this dual-stream addition method.[2]

Reagents:

  • A: N,N'-Disubstituted ethylenediamine (1.0 equiv) + DIPEA (2.2 equiv) in DCM (

    
    ).[1]
    
  • B: Oxalyl chloride (1.1 equiv) in DCM (

    
    ).[1]
    
  • C: Reaction flask with pure DCM (

    
    ).
    

The Setup:

  • Cool Flask C to 0°C (or -78°C for highly reactive amines).

  • Using two syringe pumps, add A and B simultaneously into C .

  • Critical Parameter: The addition rate must be slow enough that the instantaneous concentration of reagents in C remains

    
    .
    

Visualizing the Kinetic Competition:

PolymerizationVsCyclization Start Activated Intermediate (Mono-acylated Diamine) Path_Intra Intramolecular Attack (Ring Closure) Start->Path_Intra Low Conc. (k_intra) Path_Inter Intermolecular Attack (Oligomerization) Start->Path_Inter High Conc. (k_inter) Product Piperazine-2,3-dione (Discrete Cycle) Path_Intra->Product Polymer Polyamide Gum (Waste) Path_Inter->Polymer

Figure 1: Kinetic competition between cyclization and polymerization. High dilution suppresses the red path.[1]

Module 2: "The Reaction is Incomplete or Messy" (Reagent Selection)

Diagnosis: Starting material remains, or the product is contaminated with mono-amide hydrolysis products.[1]

Root Cause: Mismatched electrophilicity.[1]

  • Oxalyl Chloride: Too reactive for some substrates, leading to side reactions.[1]

  • Diethyl Oxalate: Too unreactive, requiring high heat (refluxing ethanol) which may degrade sensitive substrates.[1]

Decision Matrix: Selecting the Right Electrophile
FeatureOxalyl Chloride Route Diethyl Oxalate Route
Kinetics Fast (Minutes to Hours)Slow (Hours to Days)
Temperature -78°C to 0°CReflux (78°C+)
Major Risk Polymerization, HydrolysisIncomplete conversion
Best For Sterically hindered amines, Electron-poor aminesSimple alkyl amines, Scale-up
Catalyst None (Base scavenger used)Lewis Acid (e.g.,

) or Base (

)
Troubleshooting the Diethyl Oxalate Route

If refluxing in ethanol yields no product:

  • Switch Solvent: Move to Toluene or Xylene to increase reflux temperature.[1]

  • Add a Catalyst: Add 10-20 mol%

    
     or 
    
    
    
    . The Lewis acid activates the ester carbonyl, facilitating the second amide bond formation (the difficult step).[1]
  • Melt Method: For stable substrates, run the reaction neat (no solvent) in excess diethyl oxalate at 100-120°C.

Module 3: Regioselectivity in Unsymmetrical Diamines

Issue: You have an unsymmetrical diamine (e.g., N-methyl-N'-benzyl-ethylenediamine). Which nitrogen attacks first, and does it matter?

Analysis: Yes, it matters. The first attack is intermolecular (fast), and the second is intramolecular (slow).[1]

  • Scenario A (Oxalyl Chloride): The most nucleophilic amine attacks first.

  • Scenario B (Diethyl Oxalate): The reaction is reversible.[1] The thermodynamically stable intermediate cyclizes.[1]

Control Strategy: If you observe a mixture of isomers (rare for 2,3-diones but possible if the backbone is substituted), you must control the nucleophilicity.[1]

  • Protonation Control: If one amine is significantly more basic, perform the reaction at controlled pH where the more basic amine is protonated and protected, allowing the less basic amine to react first (difficult with oxalyl chloride).[1]

  • Stepwise Synthesis: React the diamine with ethyl oxalyl chloride (half-ester/half-chloride).

    • The chloride reacts with the most nucleophilic amine at -78°C.

    • Warm up/add base to force the ester to close the ring with the second amine.[1]

Regioselectivity Diamine Unsymmetrical Diamine (N1 more nuc. than N2) Intermed Intermediate: N1-CO-CO-OEt Diamine->Intermed Kinetic Control (-78°C) Cl reacts with N1 Reagent Ethyl Oxalyl Chloride (Cl-CO-CO-OEt) Reagent->Intermed Cyclization Cyclization via N2 attack on Ester Intermed->Cyclization Heat / Base Final Regiodefined Piperazine-2,3-dione Cyclization->Final

Figure 2: Stepwise strategy using Ethyl Oxalyl Chloride to control regiochemistry.

Module 4: Isolation & Purification

Issue: "I can't purify the product. It's water-soluble or streaks on silica."

Properties: Piperazine-2,3-diones are polar, rigid molecules.[1] They often have high melting points and poor solubility in non-polar solvents.[1]

Purification Protocol:

  • Precipitation (Best Method):

    • Most 2,3-diones will crystallize from the reaction mixture if cooled.[1]

    • Solvent system: Ether/Hexane or EtOAc/Hexane.[1]

  • Water Workup (Avoid if possible):

    • Due to high polarity, the product may stay in the aqueous phase.[1]

    • Fix: Continuous extraction with Chloroform or use n-Butanol.

  • Chromatography:

    • Standard Silica: Use DCM/MeOH (95:5 to 90:10).[1]

    • Tip: Add 1% Triethylamine to the eluent if the substrate has basic handles, though the dione itself is not basic.[1]

Frequently Asked Questions (FAQ)

Q: Can I use oxalyl chloride with free amino-alcohols (e.g., ethanolamine derivatives)? A: Risky.[1] The oxygen is nucleophilic and will compete, forming esters (morpholine-2,3-diones or oligomers).[1] Recommendation: Protect the alcohol as a silyl ether (TBS/TBDMS) before cyclization, then deprotect.[1] Alternatively, use the Diethyl Oxalate route which discriminates better between Amine vs. Alcohol nucleophiles (Amides form faster than Esters).[1]

Q: My reaction yields a "half-reacted" product (Ethyl 2-amino-2-oxoacetate derivative). Why didn't it close? A: This is the "monodentate" trap. The intermediate adopted a trans conformation (s-trans) preventing the free amine from reaching the ester/chloride.

  • Fix: Heat is usually the answer to overcome the rotational barrier.[1] Switch to refluxing toluene or xylene.[1]

  • Fix: Add a template cation (like

    
    ) which can chelate the dicarbonyl and bring the amine closer (Template Effect).
    

Q: Is the reaction moisture sensitive? A: The Oxalyl Chloride route is extremely moisture sensitive. Hydrolysis yields Oxalic Acid, which kills the stoichiometry.[1] Ensure DCM is distilled over


 and glassware is flame-dried. The Diethyl Oxalate  route is tolerant of trace moisture.

References

  • Synthesis of 1-ethyl-2,3-dioxo-piperazine . PrepChem.com.[1] Available at: [Link] (Accessed: 2026-02-14).

  • Methods for the catalytic synthesis of piperazine . ResearchGate. Available at: [Link] (Accessed: 2026-02-14).

  • Synthesis of piperazines . Organic Chemistry Portal. Available at: [Link] (Accessed: 2026-02-14).

  • Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions . PubMed.[1] Available at: [Link] (Accessed: 2026-02-14).

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters . PubMed.[1] Available at: [Link] (Accessed: 2026-02-14).

Sources

Optimizing purification steps for 6-(2-Chlorophenyl)-1-methylpiperazine-2,3-dione

[1]

Welcome to the Technical Support Center. This guide addresses the specific challenges associated with purifying 6-(2-Chlorophenyl)-1-methylpiperazine-2,3-dione . Due to the unique combination of the polar dione core and the lipophilic chlorophenyl substituent, this molecule often presents conflicting solubility profiles that complicate standard purification.

Below you will find a Troubleshooting Q&A , detailed Optimization Protocols , and Logic Diagrams to guide your workflow.

Part 1: Troubleshooting Guide (Q&A)

Q1: My crude product oils out instead of crystallizing during the initial workup. How do I fix this?

Diagnosis: "Oiling out" typically occurs when the solvent system is too polar or contains residual high-boiling impurities (like DMF or excess diethyl oxalate). The 2-chlorophenyl group increases lipophilicity, making the compound reluctant to solidify in pure water or highly aqueous alcohols.

Corrective Action:

  • Switch Solvent System: Avoid pure ethanol. Use a Two-Phase Trituration system.

    • Dissolve the oil in a minimal amount of Dichloromethane (DCM).

    • Slowly add Diethyl Ether or MTBE (Methyl tert-butyl ether) with vigorous stirring.[1]

    • The non-polar ether forces the dione to precipitate as a solid while keeping lipophilic impurities in solution.

  • Seed Crystal Generation: If you lack seeds, scratch the glass interface of the flask with a glass rod after adding the anti-solvent. This creates nucleation sites.

Q2: I see a persistent impurity at (in 5% MeOH/DCM) that co-elutes with my product. What is it?

Diagnosis: This is likely the Open-Ring Oxamic Acid intermediate (or its ester).

  • Mechanism: Incomplete cyclization of the diamine precursor or hydrolysis of the uncyclized intermediate due to moisture.

  • Why it co-elutes: The carboxylic acid/ester moiety has similar polarity to the dione but lacks the rigid planarity, causing "tailing" on silica.

Corrective Action:

  • Chemical Wash (Pre-Column): Dissolve crude in EtOAc and wash with 5% NaHCO₃ . The oxamic acid will deprotonate and move to the aqueous layer. The dione (neutral imide) will remain in the organic layer.

  • Validation: Check the aqueous wash by acidifying it; if a solid precipitates, you have successfully removed the ring-open impurity.

Q3: My yield is low (<40%) after recrystallization from Ethanol.

Diagnosis: The 1-methyl and 6-(2-chlorophenyl) groups disrupt the crystal packing compared to unsubstituted piperazine-2,3-diones, increasing solubility in hot ethanol.[1] A significant amount of product is likely remaining in the mother liquor.[2]

Corrective Action:

  • Protocol Shift: Switch to Protocol B (Acetic Acid/Water Recrystallization) . The dione core is stable in acetic acid, but the solubility drops drastically upon water addition, forcing a high-yield crash-out.[1]

Part 2: Optimization Protocols

Protocol A: Chemical De-bulking (The "Self-Validating" Workup)

Use this immediately after the reaction to remove 90% of impurities before attempting crystallization.

Prerequisites: Crude reaction mixture (concentrated).

  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

    • Note: If insolubles remain, filter them. These are likely polymerized oxalyl byproducts.

  • Acid Wash (Removes Unreacted Diamine):

    • Wash organic phase with 1N HCl (2 x 10 mL).[3]

    • Logic: The starting diamine is basic; the dione product is neutral (amide-like). The amine moves to the aqueous layer.

  • Base Wash (Removes Hydrolyzed Acid):

    • Wash organic phase with Saturated NaHCO₃ (2 x 10 mL).

    • Logic: Removes the "Open-Ring" oxamic acid impurity described in Q2.

  • Drying: Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Dual-Solvent Recrystallization

Best for: High purity requirements (>98%) for biological assays.[1]

Solvent System: Isopropanol (IPA) / Heptane. Why? IPA solubilizes the polar dione core; Heptane acts as the anti-solvent for the lipophilic chlorophenyl group.

  • Dissolution: Suspend the solid in IPA (5 mL/g). Heat to reflux (82°C) until fully dissolved.

  • Nucleation: Remove from heat. While still hot, add Heptane dropwise until a faint permanent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 drops of hot IPA to clear the solution.

  • Crystallization: Let cool to Room Temperature (RT) undisturbed for 2 hours, then move to 4°C for 1 hour.

  • Filtration: Filter the white needles/prisms. Wash with cold 1:1 IPA:Heptane.

Part 3: Logic & Visualization[1]

Workflow Decision Matrix

Use the following logic flow to determine the correct purification path based on your crude material's state.

PurificationLogicStartCrude Reaction MixtureStateCheckState of Crude?Start->StateCheckSolidSolid/PowderStateCheck->SolidDryOilSticky Oil/GumStateCheck->OilWetWashProtocolProtocol A:Acid/Base WashSolid->WashProtocolRemove bulk impuritiesTriturationTrituration(DCM / Ether)Oil->TriturationInduce SolidTrituration->SolidPurityCheckPurity > 90%?WashProtocol->PurityCheckRecrystProtocol B:Recrystallization(IPA/Heptane)PurityCheck->RecrystYesColumnFlash Chromatography(DCM/MeOH 95:5)PurityCheck->ColumnNo (Complex Mix)FinalPure Product(>98%)Recryst->FinalColumn->Final

Figure 1: Decision Matrix for purification of 6-aryl-piperazine-2,3-diones based on physical state and initial purity.

Impurity Formation Pathway

Understanding why impurities form allows you to prevent them.

ImpurityPathPrecursorN-Methyl-1-(2-chlorophenyl)ethane-1,2-diamineIntermedMono-OxalylIntermediatePrecursor->Intermed Step 1: AcylationReagent+ Oxalyl ChlorideReagent->IntermedProductTARGET:Piperazine-2,3-dioneIntermed->Product Cyclization(Heat/Base)ImpurityIMPURITY:Open-Ring Oxamic AcidIntermed->Impurity Hydrolysis(Moisture/H2O)

Figure 2: Mechanistic divergence showing how moisture leads to the critical "Open-Ring" impurity.[1]

Part 4: Technical Data Summary

ParameterValue / CharacteristicNotes
Molecular Formula C₁₁H₁₁ClN₂O₂
Predicted LogP ~1.8 - 2.2Moderately lipophilic due to Cl-Phenyl.[1]
pKa (Conjugate Acid) ~ -1 to 0 (Amide/Imide)Not basic.[1] Will not protonate in mild acid.
Solubility (Water) Poor (< 0.1 mg/mL)Do not use water as primary solvent.
Solubility (DCM) Good (> 50 mg/mL)Excellent for extraction/loading.
Solubility (Ethanol) Moderate (Heat required)Good for recrystallization.[4]
TLC Conditions 5% MeOH in DCMProduct

; Impurity

.

References

  • Synthesis of Piperazine-2,3-diones

    • Methodology: Cyclization of 1,2-diamines with oxalyl chloride is the standard route for this scaffold.
    • Source:Molecules2022, 27(11), 3419.
    • URL:[Link][3]

  • Purification of Piperazine-Containing Compounds

    • Context: General troubleshooting for piperazine derivatives, addressing solubility and salt form
    • Source: BenchChem Technical Support Center, "Purification of Piperazine-Containing Compounds."[1][2]

  • Recrystallization Solvent Selection

    • Context: Principles of solvent selection (Ethanol vs. IPA) for amide/imide containing heterocycles.
    • Source: Department of Chemistry, University of Rochester, "Common Solvents for Recrystalliz
    • URL:[Link]

  • Crystal Engineering of Piperazinediones

    • Context: Detailed analysis of hydrogen bonding and solubility in piperazine-2,5-diones and 2,3-diones, supporting the use of polar/non-polar solvent pairs.
    • Source:Crystal Growth & Design (ACS Publications), "Organic Crystal Engineering with 1,4-Piperazine-2,5-diones."[1]

    • URL:[Link]

Validation & Comparative

Interpretation Guide: 1H NMR Spectra of 6-(2-Chlorophenyl)-1-methylpiperazine-2,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical framework for the structural validation of 6-(2-Chlorophenyl)-1-methylpiperazine-2,3-dione , a heterocyclic scaffold relevant to kinase inhibitor and CNS drug discovery.

Core Comparison: We compare the spectral signature of the target cyclized product against its open-chain precursor (ethyl oxamate intermediate). This distinction is the critical "Go/No-Go" decision point in the synthesis workflow.

Audience: Medicinal Chemists, Analytical Scientists, and Process Chemists.

Part 1: Structural Analysis & Expected Topology

To interpret the spectrum accurately, we must first deconstruct the magnetic environment of the molecule. The 2,3-diketopiperazine core imposes specific constraints on the protons.

The Molecular Scaffold
  • Core: Piperazine-2,3-dione (Six-membered ring, two adjacent carbonyls).

  • Stereocenter (C6): The carbon bearing the 2-chlorophenyl group is chiral. This induces diastereotopicity in the adjacent methylene protons at C5.

  • N1-Methyl: A diagnostic singlet, typically deshielded by the adjacent carbonyl.

  • N4-H: A secondary amide proton, sensitive to solvent choice (DMSO-d6 vs. CDCl3).

The "Fingerprint" Region (Aliphatic Ring Protons)

Unlike symmetrical piperazines, the 2,3-dione functionality locks the conformation, creating a distinct ABX spin system between the C6 methine and C5 methylene protons.

PositionTypeMultiplicityApprox.[1][2][3] Shift (

)
Coupling Partners
H-6 Methine (Benzylic)dd (Doublet of doublets)5.10 – 5.40 ppmCoupled to H-5a, H-5b
H-5a Methylene (Pro-R)ddd or td3.40 – 3.70 ppmGeminal (H-5b), Vicinal (H-6), Vicinal (NH)
H-5b Methylene (Pro-S)ddd or td3.10 – 3.40 ppmGeminal (H-5a), Vicinal (H-6), Vicinal (NH)
N-Me MethylSinglet2.95 – 3.10 ppmNone (usually)
N-H AmideBroad Singlet/Doublet8.20 – 8.80 ppmVicinal (H-5a, H-5b)

Critical Insight: The H-5 protons are diastereotopic . They are chemically non-equivalent due to the chiral center at C6. Do not expect a simple triplet; expect a complex multiplet or two distinct signals with large geminal coupling (


 Hz).

Part 2: Comparative Analysis (Target vs. Alternative)

In drug development, the primary challenge is confirming cyclization of the diamine precursor with the oxalate source. The table below contrasts the Target (Cyclized) with the Alternative (Open-Chain Ethyl Oxamate) , which is the most common impurity/failed reaction product.

Table 1: Spectral Comparison for Validation
FeatureTarget: 2,3-Dione Product Alternative: Open-Chain Precursor Diagnostic Action
Ethyl Group Absent Present (Triplet ~1.2 ppm, Quartet ~4.1 ppm)If you see a quartet at 4.1 ppm, cyclization is incomplete.
Amide NH One (Ring NH, ~8.5 ppm)One or Two (Open chain amides)The ring NH often couples to H-5 in the cyclic form.
H-6 Shift ~5.2 ppm (Deshielded by ring current/carbonyl)~4.5 - 4.9 ppm Cyclization typically shifts the benzylic proton downfield.
C5 Splitting Complex ABX/ABXY (Rigid ring)Simpler Multiplet (Free rotation)Look for the rigid diastereotopic splitting to confirm ring closure.

Part 3: Experimental Protocol

Sample Preparation

Solvent Selection: DMSO-d6 is the mandatory solvent for this analysis.

  • Reasoning: CDCl3 often causes the amide NH signal to broaden into the baseline or disappear due to exchange. DMSO-d6 stabilizes the NH via hydrogen bonding, allowing observation of the

    
     coupling, which is vital for confirming the ring structure.
    

Step-by-Step:

  • Weigh 5–10 mg of the dried solid into a clean vial.

  • Add 0.6 mL of DMSO-d6 (99.9% D).

  • Sonicate for 30 seconds to ensure complete dissolution (piperazine-2,3-diones can be crystalline and sparingly soluble).

  • Transfer to a high-quality NMR tube (5mm).

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Scans (NS): 16 or 32 (Sufficient for >5 mg).

  • Relaxation Delay (D1): 1.0 – 2.0 seconds.

  • Temperature: 298 K (25°C).

Advanced Verification (If Ambiguous)

If the H-5/H-6 region is overlapped by water (3.33 ppm in DMSO) or impurities:

  • Run a COSY (Correlation Spectroscopy) experiment.

  • Look for: Cross-peaks between the H-6 methine (approx 5.2 ppm) and the H-5 methylene protons (3.0-3.7 ppm). This connectivity proves the integrity of the

    
     fragment within the ring.
    

Part 4: Visualization of Logic Flow

The following diagram illustrates the decision matrix for interpreting the spectra during synthesis.

NMR_Logic_Flow Start Crude Reaction Mixture Solvent Dissolve in DMSO-d6 Start->Solvent Check_Ethyl Check 4.0 - 4.2 ppm (Quartet?) Solvent->Check_Ethyl Failed Open Chain Precursor (Incomplete Cyclization) Check_Ethyl->Failed Yes (Ethyl Present) Check_H6 Check 5.1 - 5.4 ppm (Benzylic dd?) Check_Ethyl->Check_H6 No (Ethyl Absent) Check_H6->Failed No (Wrong Shift) Target Target: 2,3-Dione Confirmed Check_H6->Target Yes (Signal Present) Analyze_ABX Analyze H-5a/H-5b (Diastereotopic Splitting) Target->Analyze_ABX Characterization

Caption: Logic flow for distinguishing the target piperazine-2,3-dione from uncyclized ethyl oxamate intermediates.

Part 5: Detailed Signal Assignment (Reference Data)

Based on the additivity rules for substituted piperazines and analogous 2,3-diketopiperazine structures found in literature [1, 2], the following assignment is the standard expectation for 6-(2-Chlorophenyl)-1-methylpiperazine-2,3-dione in DMSO-d6.

Aromatic Region (6.8 – 7.6 ppm)

The 2-chlorophenyl group creates a distinct pattern due to the ortho-substituent.

  • 
     7.45 – 7.55 (1H, m):  H-3' (Adjacent to Cl).
    
  • 
     7.20 – 7.40 (3H, m):  H-4', H-5', H-6'.
    
  • Note: The H-6' proton (adjacent to the piperazine ring) may appear slightly shielded or deshielded depending on the rotameric conformation relative to the carbonyls.

The Chiral Methine H-6 (5.10 – 5.40 ppm)
  • Appearance: Doublet of doublets (dd).

  • Coupling:

    
     Hz (vicinal to H-5a/b).
    
  • Interpretation: This signal is downfield because it is benzylic and alpha to the N1-nitrogen (which is part of an imide-like system).

The Diastereotopic Methylene H-5 (3.10 – 3.70 ppm)
  • H-5a (Pro-R):

    
     ~3.60 ppm. Large geminal coupling (
    
    
    
    Hz) and smaller vicinal coupling to H-6 and NH.
  • H-5b (Pro-S):

    
     ~3.25 ppm. Similar splitting.
    
  • Warning: In DMSO-d6, the water signal (3.33 ppm) often overlaps with H-5b. Verify integration or use a water-suppression pulse sequence if quantification is required.

N-Methyl Group (2.95 – 3.10 ppm)
  • Appearance: Sharp Singlet.

  • Integration: 3H.

  • Diagnostic: If this signal is a doublet, it implies the methyl is on a nitrogen with a proton (i.e., salt form or wrong regiochemistry). It must be a singlet for the N1-Me structure.

References

  • Conformational Analysis of Piperazines: Alver, O., Parlak, C., & Senyel, M. (2007).[4] FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 793-801.[5] Link

  • Diastereotopicity in Cyclic Amides: Master Organic Chemistry. (2022).[6][7] Diastereotopic Protons in Cyclic Molecules. Link

  • Synthesis of Piperazine-2,3-diones: Standard methodology involves the condensation of N-substituted ethylenediamines with diethyl oxalate. See general protocols in: Journal of Medicinal Chemistry or Tetrahedron Letters for "2,3-diketopiperazine synthesis". (General Reference based on standard organic synthesis curriculum).
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

Sources

A Senior Application Scientist's Guide to Benchmarking the Biological Activity of Piperazine-2,3-dione Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazine-2,3-dione Scaffold - A Privileged Core in Modern Drug Discovery

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in a multitude of clinically successful drugs.[1][2][3] Its six-membered heterocyclic structure, with two nitrogen atoms at opposite positions, provides a unique combination of structural rigidity and synthetic versatility.[4] These nitrogen atoms serve as key handles for chemical modification, allowing medicinal chemists to fine-tune physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing pharmacokinetic profiles (ADME) and target engagement.[4][5]

Within this important class, the piperazine-2,3-dione core represents a particularly intriguing and rigid backbone for the design of novel therapeutic agents.[5] This guide provides a comparative analysis of the biological activities of various piperazine-2,3-dione analogs, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility. We will explore key therapeutic areas where these analogs have shown promise, including oncology and infectious diseases, offering a benchmark for researchers in the field.

Chapter 1: Benchmarking Anticancer Activity

A significant area of investigation for piperazine-dione derivatives is oncology. The rigid scaffold allows for the precise orientation of functional groups to interact with biological targets involved in cancer progression. A common primary benchmark for anticancer potential is the in vitro cytotoxicity against various human cancer cell lines.

Comparative Cytotoxicity Data (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a critical metric for quantifying the effectiveness of a compound in inhibiting a biological function, such as cell growth. The table below summarizes the IC₅₀ values for a series of tryptamine-piperazine-2,5-dione conjugates against human pancreatic cancer cell lines.

Compound IDTarget Cell LineIC₅₀ (µM)[6]
6h AsPC-16 ± 0.85
6h SW19906 ± 0.85
Positive Control (Gemcitabine) AsPC-10.04 ± 0.01
Positive Control (Gemcitabine) SW19900.03 ± 0.01

Note: While the primary focus is on the 2,3-dione scaffold, comparative data from the closely related and well-studied 2,5-dione analogs provides valuable insights into the broader potential of the piperazine-dione class.[7] The data for compound 6h demonstrates significant growth inhibition, establishing a benchmark for this particular analog series.[6]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a foundational experiment in benchmarking anticancer compounds.

Causality: This protocol's trustworthiness relies on the principle that mitochondrial dehydrogenases in living, metabolically active cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., AsPC-1, SW1990) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperazine-2,3-dione analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a positive control (e.g., Gemcitabine) and a negative control (vehicle, e.g., 0.1% DMSO in medium).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Observe the formation of purple precipitate in the wells.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Workflow & Pathway Visualization

The following diagrams illustrate the experimental workflow for the MTT assay and a simplified view of a potential mechanism of action, apoptosis induction.

MTT_Workflow cluster_prep Preparation cluster_treat Treatment & Incubation cluster_readout Readout seed 1. Seed Cells in 96-Well Plate attach 2. Incubate 24h for Attachment seed->attach prep_comp 3. Prepare Compound Dilutions attach->prep_comp treat 4. Treat Cells with Compounds prep_comp->treat incubate 5. Incubate for 48-72h treat->incubate add_mtt 6. Add MTT Reagent incubate->add_mtt solubilize 7. Solubilize Formazan add_mtt->solubilize read 8. Read Absorbance (570 nm) solubilize->read analysis Data Analysis read->analysis Calculate IC50

Caption: Workflow for determining IC₅₀ using the MTT assay.

Apoptosis_Pathway analog Piperazine-dione Analog mito Mitochondrial Stress analog->mito cas9 Caspase-9 Activation mito->cas9 Induces cas3 Caspase-3 Activation cas9->cas3 Activates apoptosis Apoptosis (Cell Death) cas3->apoptosis Executes

Caption: Simplified intrinsic apoptosis pathway.

Chapter 2: Benchmarking Antimicrobial Activity

The piperazine scaffold is present in numerous antibacterial agents, and its derivatives are continuously explored for new anti-infective properties.[8][9] Piperazine-2,3-dione analogs have been incorporated into penicillin sidechains, demonstrating the scaffold's utility in developing novel antibacterial compounds.[10]

Comparative Antibacterial Data (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is the gold standard for measuring antibacterial efficacy in vitro.

Compound ClassTarget OrganismMIC (µg/mL)Reference
Piperazine-dione PenicillinsStaphylococcus aureusVaries[10]
Piperazine-dione PenicillinsPseudomonas aeruginosaVaries[10]
Norfloxacin-Thiazolidinedione HybridsGram-negative bacteria> Ciprofloxacin[11]

Specific MIC values are highly dependent on the exact substitutions at the C(5) or C(6) positions of the piperazine ring. The referenced literature provides extensive tables for direct comparison.

Experimental Protocol: Broth Microdilution for MIC Determination

Causality: This method's validity rests on providing a standardized environment (Mueller-Hinton broth) for bacterial growth and exposing a known inoculum of bacteria to a twofold serial dilution of the test compound. The absence of visible turbidity after incubation indicates that the compound has inhibited growth at or above that concentration.

Step-by-Step Methodology:

  • Inoculum Preparation: From a fresh agar plate, select 3-5 bacterial colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in Mueller-Hinton Broth (MHB) to achieve the final inoculum density of ~5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well plate, add 50 µL of MHB to wells 2 through 12. In wells 1 and 2, add 50 µL of the test compound at 4x the desired highest final concentration.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 2 to well 3, mixing, then well 3 to well 4, and so on, until well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 can be a sterility control (no bacteria).

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.

  • Controls: A positive control (a known antibiotic like Ciprofloxacin) should be run in parallel on a separate row to ensure the bacteria are susceptible and the assay is performing correctly.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Acquisition: Read the plate visually. The MIC is the lowest concentration well with no visible turbidity. A plate reader can also be used to measure absorbance at 600 nm.

Chapter 3: Structure-Activity Relationship (SAR) Insights

Synthesizing the data from benchmarking studies allows for the development of a Structure-Activity Relationship (SAR) model. SAR studies aim to identify the key structural features of a molecule that are responsible for its biological effects.[4][9] For piperazine-dione analogs, the activity is profoundly influenced by the nature and position of substituents on the core ring.

  • N-Substitution: The nitrogen atoms of the piperazine ring are common points for modification.[2] Attaching different functional groups can alter the molecule's polarity, size, and ability to interact with target proteins. For example, bulky aliphatic side chains at a piperazine nitrogen can enhance lipophilicity and target engagement.[5]

  • C-Substitution: While less common, substitution on the carbon atoms (C5, C6) of the piperazine-2,3-dione ring can introduce chirality and new interaction points, significantly impacting potency and selectivity.[2][10]

  • Hybrid Designs: The piperazine-dione scaffold often serves as a central linker for creating hybrid molecules, combining its favorable properties with other known pharmacophores (e.g., indole, penicillin, thiazolidinedione) to create compounds with enhanced or novel activities.[5][11][12]

SAR_Diagram main_struct N1_sub N1-Substitution: - Modulates solubility & pKa - Key for target interaction N1_sub->main_struct C5_C6_sub C5/C6-Substitution: - Introduces stereocenters - Influences conformation & selectivity C5_C6_sub->main_struct N4_sub N4-Substitution: - Often linked to other pharmacophores - Fine-tunes ADME properties N4_sub->main_struct

Caption: Key positions for SAR on the piperazine-dione scaffold.

Conclusion

The piperazine-2,3-dione scaffold and its close analogs are a versatile and robust platform for the development of new therapeutic agents. This guide has demonstrated their potential across anticancer and antimicrobial applications, providing standardized, self-validating protocols for benchmarking new chemical entities. The comparative data presented herein serves as a baseline for researchers, while the SAR insights offer a logical framework for designing future analogs with improved potency and selectivity. The continued exploration of this privileged scaffold, aided by systematic benchmarking and rational design, promises to yield novel drug candidates for a wide range of diseases.

References

  • Title: Synthesis and biological activity of a series of piperazine-2,3-dione containing penicillins and 6 alpha-formamidopenicillins. I. Derivatives substituted at C(5) or C(6) of the piperazine ring Source: Journal of Antibiotics (Tokyo) URL: [Link]

  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: MDPI URL: [Link]

  • Title: Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents Source: ResearchGate URL: [Link]

  • Title: Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry Source: ResearchGate URL: [Link]

  • Title: Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives Source: Medicinal Chemistry URL: [Link]

  • Title: Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties Source: International Journal of Molecular Sciences URL: [Link]

  • Title: The Role of Piperazine Derivatives in Modern Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Method for synthesizing N-monosubstituted piperazine-2,3-dione Source: Google Patents URL
  • Title: A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines Source: Molecules URL: [Link]

  • Title: Piperazine-2,3-dione and piperazine-2,5-dione derivatives. Source: ResearchGate URL: [Link]

  • Title: An Evolving Role of Piperazine Moieties in Drug Design and Discovery Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents Source: MDPI URL: [Link]

  • Title: Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization Source: MDPI URL: [Link]

  • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: MDPI URL: [Link]

  • Title: Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents Source: RSC Publishing URL: [Link]

Sources

Elemental analysis confirmation for 6-(2-Chlorophenyl)-1-methylpiperazine-2,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the characterization of heterocyclic New Chemical Entities (NCEs) like 6-(2-Chlorophenyl)-1-methylpiperazine-2,3-dione , researchers often face a critical decision: rely on the traditional "Gold Standard" of Elemental Analysis (Combustion Analysis) or pivot to modern spectroscopic techniques like High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR).

This guide objectively compares these methodologies. While HRMS confirms molecular identity, it fails to detect non-ionizable impurities (inorganic salts, solvates). Elemental Analysis (EA) remains the primary method for establishing bulk purity, provided specific protocols are used to mitigate halogen interference. We provide a validated workflow for the specific analysis of this chlorinated piperazine-dione derivative.

The Challenge: Halogenated Heterocycles

The target molecule, 6-(2-Chlorophenyl)-1-methylpiperazine-2,3-dione (Formula:


), presents specific analytical hurdles:
  • Chlorine Interference: In standard CHN combustion, chlorine can form volatile copper halides or interfere with thermal conductivity detectors, leading to erroneous Carbon/Nitrogen ratios.

  • Refractory Nature: Piperazine-2,3-diones are stable, rigid scaffolds. Incomplete combustion results in "coking," yielding low Carbon values.

  • Hygroscopicity: The amide/imide functionality can form hydrogen bonds with atmospheric water, skewing mass-based results.

Comparative Analysis: EA vs. HRMS vs. qNMR[1]

The following table contrasts the performance of the three dominant validation methods for this specific compound.

Table 1: Performance Matrix
FeatureElemental Analysis (EA) HRMS (Orbitrap/Q-TOF) Quantitative NMR (qNMR)
Primary Output Weight % of C, H, NExact Mass (

)
Molar Purity / Weight %
Scope Bulk Purity (Includes salts, water, solvents)Molecular Identity (Ionizable species only)Specific Purity (Organic content)
Chlorine Handling Requires Scrubbing (Ag/W reagents)Detects Isotope Pattern (

Cl/

Cl)
Invisible (unless

F or

P NMR used)
Sample Req. 2–5 mg (Destructive)< 0.1 mg (Destructive)5–10 mg (Non-destructive)
Blind Spots Cannot distinguish isomersMisses inorganic salts/waterRequires soluble internal standard
Verdict Essential for final purity validation Essential for ID confirmation Best for potency assignment

Validated Experimental Protocols

Protocol A: Elemental Analysis (CHN) for Chlorinated Samples

Objective: Determine mass % of C, H, and N within


 of theoretical values.

Reagents & Equipment:

  • Analyzer: Thermo FlashSmart or Elementar vario EL cube.

  • Combustion Aid: Vanadium Pentoxide (

    
    ) - promotes complete oxidation of the heterocyclic ring.
    
  • Halogen Scrubber: Silver Tungstate on Magnesium Oxide (

    
    ) packed in the reduction tube.
    

Workflow:

  • Drying: Dry the sample of 6-(2-Chlorophenyl)-1-methylpiperazine-2,3-dione at 80°C under vacuum (10 mbar) for 4 hours to remove surface moisture.

  • Weighing: Accurately weigh 2.00–2.50 mg of sample into a tin capsule using a microbalance (

    
     mg).
    
  • Additive: Add ~5 mg of

    
     powder directly into the capsule. Fold tightly to exclude air.
    
  • Combustion:

    • Furnace Temp: 950°C (Standard) or 1050°C (with additives).

    • Oxygen Flow: Pulse injection (dynamic flash).

  • Separation: Gases pass through the reduction tube (Copper wires + Silver Tungstate trap). The Ag trap captures

    
     and 
    
    
    
    gas, preventing interference.
  • Detection: TCD (Thermal Conductivity Detector) measures

    
    , 
    
    
    
    , and
    
    
    .
Protocol B: Orthogonal Check via qNMR

Objective: Confirm purity if EA results deviate due to non-combustible inorganics.

  • Solvent: DMSO-

    
     (High solubility for piperazine-diones).
    
  • Internal Standard: 1,3,5-Trimethoxybenzene (Traceable Reference Material).

  • Acquisition: 400 MHz+, D1 (Relaxation Delay)

    
     30s (5 
    
    
    
    T1), 90° pulse angle.
  • Calculation: Compare integration of the Methyl singlet (

    
     ppm) against the Internal Standard peak.
    

Data Interpretation & Visualization

Theoretical Values

For 6-(2-Chlorophenyl)-1-methylpiperazine-2,3-dione (


):
  • Molecular Weight: 238.67 g/mol

ElementCalculationTheoretical %Acceptance Range (

)
Carbon

55.35% 54.95 – 55.75%
Hydrogen

4.65% 4.25 – 5.05%
Nitrogen

11.74% 11.34 – 12.14%
Workflow Diagrams
Diagram 1: The Analytical Decision Matrix

This diagram illustrates the logic flow for validating the purity of the target molecule.

AnalyticalMatrix Start Synthesized Product: 6-(2-Chlorophenyl)-1-methylpiperazine-2,3-dione HRMS Step 1: HRMS (Orbitrap) Start->HRMS FormulaCheck Formula Matches C11H11ClN2O2? HRMS->FormulaCheck EA Step 2: Elemental Analysis (CHN) FormulaCheck->EA Yes (Identity Confirmed) Fail Discrepancy Detected FormulaCheck->Fail No (Wrong Molecule) EAResult Values within +/- 0.4%? EA->EAResult Pass VALIDATED High Purity Bulk Material EAResult->Pass Yes qNMR Step 3: qNMR (DMSO-d6) EAResult->qNMR No (Possible Solvates/Inorganics) qNMR->Pass Organic Purity >98% qNMR->Fail Organic Purity <95%

Figure 1: Decision matrix for validating halogenated heterocyclic compounds.

Diagram 2: Combustion Analysis Mechanism (Halogen Scavenging)

This diagram details the specific chemical reactions occurring inside the combustion tube to handle the Chlorine atom.

CombustionFlow Sample Sample + V2O5 (C11H11ClN2O2) Furnace Combustion Zone (950°C + O2) Sample->Furnace Flash Combustion Gases Raw Gases: CO2, H2O, NOx, Cl2, HCl Furnace->Gases Trap Reduction Zone (Cu + Ag2WO4/MgO) Gases->Trap Scrub Halogen Scrubbing: Ag + Cl -> AgCl (Solid) Trap->Scrub Internal Reaction Detector TCD Detector Measures: N2, CO2, H2O Trap->Detector Clean Gases

Figure 2: Mechanism of halogen scavenging during Elemental Analysis.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • Waibel, R., et al. (2025). Advances in the Analysis of Persistent Halogenated Organic Compounds. Chromatography Online. Link

  • Tziouvara, O., et al. (2021). Elemental Analysis of Organic Compounds: A Guide to CHNSO Analysis. AZoM. Link

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • Sigma-Aldrich. (2024). Product Specification: 1-(2-Chlorophenyl)piperazine.[1] Link

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for 6-(2-Chlorophenyl)-1-methylpiperazine-2,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Analysis and Assumed Risk Profile

Due to the absence of a specific Safety Data Sheet (SDS) for 6-(2-Chlorophenyl)-1-methylpiperazine-2,3-dione, a risk assessment must be conducted based on its structural motifs: a piperazine-dione core and a chlorinated phenyl group.

  • Piperazine Moiety: Piperazine and its derivatives are known to be skin and eye irritants, with some causing severe burns or allergic skin reactions.[1][2][3] They can also be harmful if inhaled.[2][3]

  • Chlorinated Aromatic Compound: The presence of a chlorophenyl group suggests potential for toxicity and persistence. Halogenated organic compounds can pose various health risks, and their combustion may produce hazardous byproducts.

  • Dione Functionality: While the dione group's specific toxicity is not immediately apparent, it contributes to the overall chemical reactivity of the molecule.

Based on this analysis, 6-(2-Chlorophenyl)-1-methylpiperazine-2,3-dione should be handled as a substance that is potentially harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is the cornerstone of safe handling. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated hazards.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a full-face shield.[4][5]Protects against splashes of the compound or solvents, which are assumed to be severe eye irritants. A face shield offers a broader barrier of protection.
Hand Protection Nitrile or neoprene gloves (double-gloving recommended).Provides a barrier against skin contact.[6] Double-gloving is a prudent measure when handling novel compounds of unknown permeability. Regularly inspect gloves for any signs of degradation or tearing.
Body Protection A flame-retardant lab coat, worn fully buttoned.[6]Protects against accidental spills and splashes, preventing contact with personal clothing and skin.[6]
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.[5]To be used when engineering controls (i.e., a chemical fume hood) are not available or during spill cleanup to prevent inhalation of any dust or vapors.
Footwear Closed-toe shoes made of a chemically resistant material.Protects feet from spills.
Engineering Controls: Isolating the Hazard

Engineering controls are the primary means of minimizing exposure.

  • Chemical Fume Hood: All handling of 6-(2-Chlorophenyl)-1-methylpiperazine-2,3-dione, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[7] This is critical for preventing the inhalation of any airborne particles or vapors.[8]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[1]

Standard Operating Procedure for Handling

A systematic approach to handling minimizes the risk of exposure and accidents.

Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_PostHandling Post-Handling Don_PPE Don Appropriate PPE Verify_Hood Verify Fume Hood Functionality Don_PPE->Verify_Hood Gather_Materials Gather All Necessary Materials Verify_Hood->Gather_Materials Weigh_Transfer Weigh and Transfer Compound in Hood Gather_Materials->Weigh_Transfer Prepare_Solution Prepare Solution in Hood Weigh_Transfer->Prepare_Solution Clean_Area Clean Work Area Prepare_Solution->Clean_Area Segregate_Waste Segregate Waste Clean_Area->Segregate_Waste Doff_PPE Doff PPE Correctly Segregate_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Figure 1: Step-by-step workflow for the safe handling of 6-(2-Chlorophenyl)-1-methylpiperazine-2,3-dione.

Step-by-Step Protocol:

  • Preparation: Before beginning any work, don all required PPE.[4] Ensure the chemical fume hood is operational and has a current certification. Gather all necessary equipment and reagents to avoid leaving the designated work area.

  • Handling: Conduct all manipulations of the solid compound and its solutions within the fume hood.[7]

  • Post-Handling: Thoroughly decontaminate the work surface after use. All waste materials must be segregated into appropriate, clearly labeled hazardous waste containers.[2]

  • Hygiene: After completing work and removing PPE, wash hands and arms thoroughly with soap and water.[6]

Emergency Procedures: Preparedness is Key

Accidents can happen, and a clear, well-rehearsed emergency plan is crucial.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is large, alert others and contact the institution's environmental health and safety (EHS) office. For small spills within a fume hood, use an inert absorbent material to contain the spill, then collect it into a sealed container for hazardous waste disposal.[2]
Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step in the chemical handling lifecycle.

Disposal_Plan Start Waste Generation Segregate Segregate Waste Streams (Solid, Liquid, Sharps) Start->Segregate Label Label Waste Containers Clearly - Chemical Name - Hazard Symbols Segregate->Label Store Store in a Designated, Secure Area Label->Store Arrange_Pickup Arrange for Pickup by Certified Hazardous Waste Vendor Store->Arrange_Pickup Document Maintain Disposal Records Arrange_Pickup->Document End Proper Disposal Document->End

Figure 2: Logical flow for the proper disposal of waste containing the target compound.

  • Waste Segregation: Do not mix waste containing 6-(2-Chlorophenyl)-1-methylpiperazine-2,3-dione with other waste streams.[2] Maintain separate, sealed, and clearly labeled containers for solid waste (contaminated gloves, paper towels) and liquid waste (solutions).

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and appropriate hazard symbols.[2]

  • Storage and Disposal: Store waste containers in a designated, secure area away from incompatible materials.[6] Disposal must be handled by a certified hazardous waste contractor in accordance with all local, state, and federal regulations.[2] Never dispose of this compound down the drain or in regular trash.

By adhering to these detailed protocols, researchers can mitigate the risks associated with handling 6-(2-Chlorophenyl)-1-methylpiperazine-2,3-dione, ensuring a safe laboratory environment for themselves and their colleagues.

References

  • Chemical Synthesis Safety Tips To Practice in the Lab - Moravek. (n.d.). Retrieved from [Link]

  • Chemical Safety Best Practices in The Lab - Green World Group. (2023, December 22). Retrieved from [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]

  • Guidelines for Safe Laboratory Practices - NextGen Protocols. (n.d.). Retrieved from [Link]

  • The Importance of Chemical Safety in R&D Labs - Wilco Prime. (2024, October 2). Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2-Chlorophenyl)-1-methylpiperazine-2,3-dione
Reactant of Route 2
6-(2-Chlorophenyl)-1-methylpiperazine-2,3-dione

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.